

4-Phenoxyphenylacetonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenoxyphenylacetonitrile**

Cat. No.: **B151008**

[Get Quote](#)

In-Depth Technical Guide: 4-Phenoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides a comprehensive overview of **4-Phenoxyphenylacetonitrile**, a key intermediate in organic synthesis with potential applications in pharmaceutical and materials science.

Identifier	Value
Chemical Name	4-Phenoxyphenylacetonitrile
CAS Number	92163-15-0
Molecular Formula	C ₁₄ H ₁₁ NO
Molecular Weight	209.25 g/mol

Physicochemical Properties

Property	Value
Boiling Point	155 - 160 °C (at 0.1 torr)
Density	1.120 g/cm ³

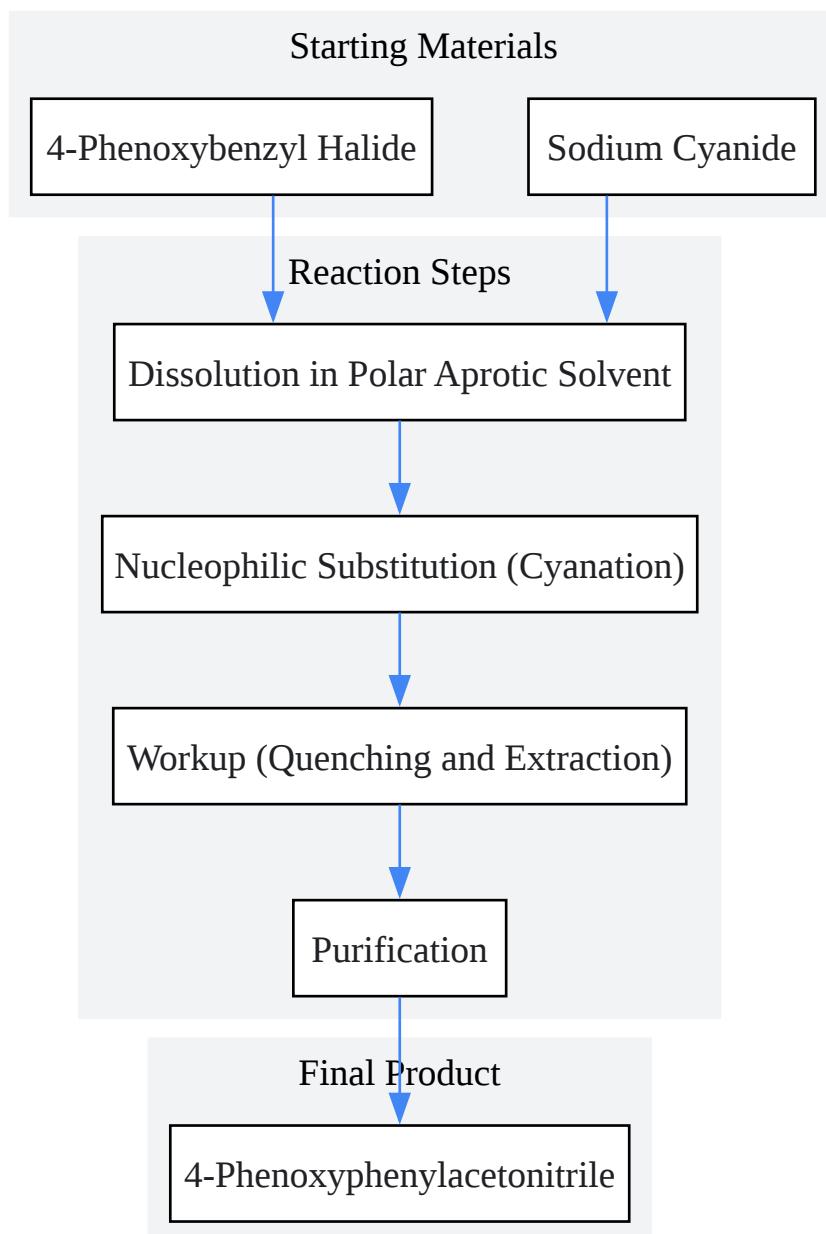
Synthesis Protocols

While specific experimental protocols for the synthesis of **4-Phenoxyphenylacetonitrile** are not extensively detailed in publicly available literature, a general and robust method can be adapted from the synthesis of analogous phenylacetonitrile derivatives. The following protocol is based on well-established synthetic strategies for similar compounds.

General Synthesis of Phenylacetonitriles via Cyanation of a Benzyl Halide:

This common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt.

Materials:


- 4-Phenoxybenzyl halide (e.g., 4-phenoxybenzyl chloride or bromide)
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
- Water
- Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
- Anhydrous sodium sulfate or magnesium sulfate

Experimental Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-phenoxybenzyl halide in the chosen polar aprotic solvent.

- Add sodium cyanide or potassium cyanide to the solution. The cyanide salt should be handled with extreme caution in a well-ventilated fume hood due to its high toxicity.
- Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by adding water.
- Extract the aqueous mixture with an organic solvent.
- Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **4-Phenoxyphenylacetonitrile**.
- The crude product can be further purified by column chromatography or recrystallization.

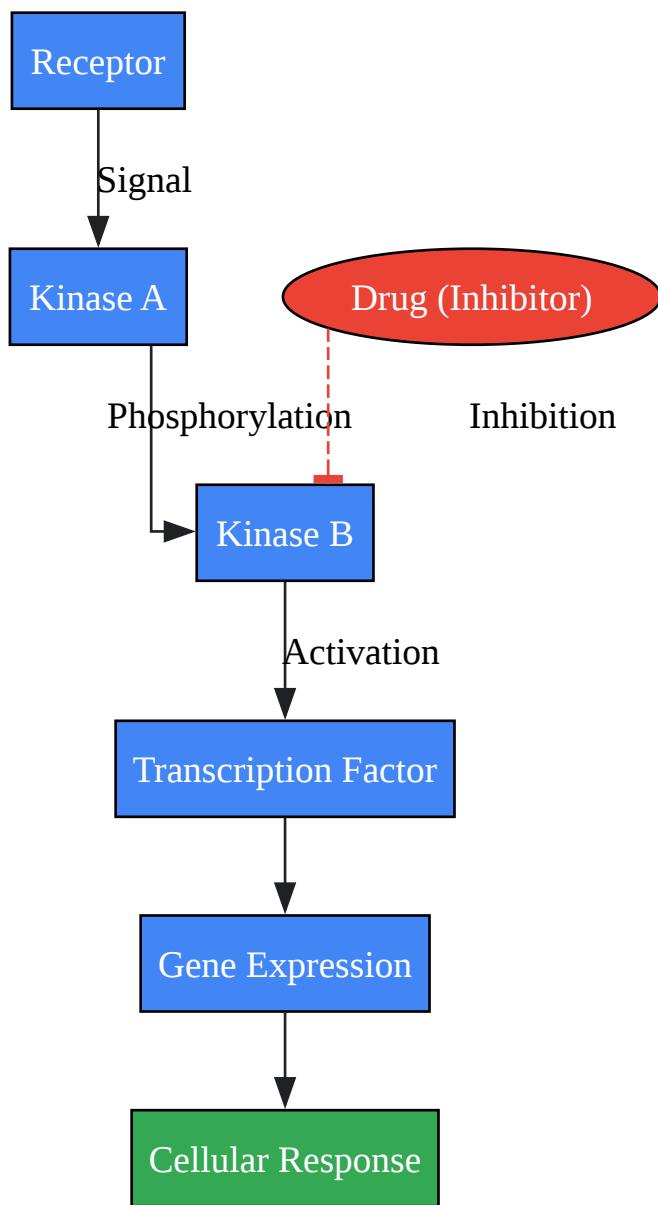
Logical Workflow for the Synthesis of **4-Phenoxyphenylacetonitrile**:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Phenoxyphenylacetonitrile**.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetonitrile derivatives are a significant class of compounds in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).


While direct biological activity data for **4-Phenoxyphenylacetonitrile** is limited, its structural motifs are present in various biologically active molecules.

Potential Roles as a Pharmaceutical Intermediate:

- Scaffold for Complex Molecules: The phenoxy and acetonitrile functionalities provide reactive sites for further chemical modifications, making it a valuable building block for creating more complex molecules with potential therapeutic applications.
- Synthesis of Bioactive Compounds: Phenylacetonitrile derivatives are precursors to a wide range of pharmaceuticals. For instance, related methoxyphenylacetonitriles are key intermediates in the synthesis of certain drugs. It is plausible that **4-Phenoxyphenylacetonitrile** could be utilized in similar synthetic pathways.

Signaling Pathway Diagram (Hypothetical based on related compounds):

The following diagram illustrates a hypothetical signaling pathway where a downstream product synthesized from a phenylacetonitrile derivative might act as an inhibitor. This is a generalized representation and not specific to **4-Phenoxyphenylacetonitrile** itself.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway showing enzyme inhibition.

Conclusion

4-Phenoxyphenylacetonitrile is a compound with a well-defined chemical structure and established physicochemical properties. While direct research into its biological activity is not widely published, its structural similarity to known pharmaceutical intermediates suggests its potential as a valuable building block in drug discovery and development. The synthetic protocols for related compounds are well-documented and can be readily adapted for its

preparation. Further research into the applications of **4-Phenoxyphenylacetonitrile** in medicinal chemistry could unveil new synthetic routes to novel therapeutic agents.

- To cite this document: BenchChem. [4-Phenoxyphenylacetonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151008#4-phenoxyphenylacetonitrile-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b151008#4-phenoxyphenylacetonitrile-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com